Methyl 4-methoxy-2-methylacetoacetate Methyl 4-methoxy-2-methylacetoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13958767
InChI: InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

Methyl 4-methoxy-2-methylacetoacetate

CAS No.:

Cat. No.: VC13958767

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methoxy-2-methylacetoacetate -

Specification

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name methyl 4-methoxy-2-methyl-3-oxobutanoate
Standard InChI InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3
Standard InChI Key OQJGCIUEWBVLGC-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)COC)C(=O)OC

Introduction

Chemical Structure and Identification

Methyl 4-methoxy-2-methylacetoacetate features a branched ester structure with functional groups that enhance its reactivity in condensation and cyclization reactions. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
IUPAC Namemethyl 4-methoxy-2-methyl-3-oxobutanoate
CAS Registry Number11084163 (PubChem)
InChI KeyOQJGCIUEWBVLGC-UHFFFAOYSA-N
SMILESCC(C(=O)COC)C(=O)OC

The compound’s structure includes a methoxy group at position 4, a methyl group at position 2, and a reactive β-keto ester moiety at position 3. This configuration facilitates participation in multicomponent reactions, such as the Biginelli cyclocondensation, to generate heterocyclic scaffolds .

Synthesis Methods

Reaction Pathways

The synthesis of methyl 4-methoxy-2-methylacetoacetate builds on methodologies developed for its parent compound, methyl 4-methoxyacetoacetate . A representative approach involves:

  • Alkylation of Methyl 4-Chloroacetoacetate:

    • Step 1: React methyl 4-chloroacetoacetate with methanol in the presence of sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF) at 15–25°C .

    • Step 2: Introduce a methyl group at position 2 via alkylation using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.

    • Step 3: Quench the reaction with hydrochloric acid (HCl), adjust pH to 3–5, and isolate the product via filtration and solvent evaporation .

  • Purification:

    • Employ wiped-film molecular distillation to obtain high-purity product .

Optimization Considerations

  • Temperature Control: Reactions conducted at 20–25°C minimize side reactions and improve yield .

  • Solvent Selection: THF enhances reaction homogeneity, while inert gas purging prevents oxidation .

  • Catalyst Efficiency: Sodium hydride and potassium methoxide act as dual bases, facilitating deprotonation and nucleophilic substitution .

Physicochemical Properties

Extrapolated from structurally related β-keto esters :

PropertyValueMethod
Boiling Point~95–100°C (8.5 mmHg, estimated)Distillation
Density1.12–1.14 g/mL (25°C, estimated)Pycnometry
Refractive Indexnₐ²⁵ = 1.42–1.44Abbe Refractometer
SolubilityMiscible in THF, ethyl acetateEmpirical Testing

The additional methyl group at position 2 marginally increases steric bulk compared to methyl 4-methoxyacetoacetate, potentially reducing solubility in polar solvents.

Reactivity and Functionalization

Keto-Enol Tautomerism

The β-keto ester moiety exists in equilibrium between keto and enol forms, with the enol form predominating in acidic conditions. This tautomerism enables:

  • Chelation with Metal Ions: Enhances catalytic activity in asymmetric syntheses.

  • Condensation Reactions: Forms enolate intermediates for C–C bond formation .

Applications in Heterocyclic Synthesis

  • Biginelli Reaction: Reacts with aldehydes and (thio)ureas to yield dihydropyrimidine derivatives, which are pharmacologically active .

  • Knorr Pyrrole Synthesis: Participates in cyclocondensation with α-amino ketones to form pyrrole rings.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral Agents: Serves as a precursor in synthesizing dolutegravir intermediates .

  • Anticancer Scaffolds: Functionalized to produce kinase inhibitors via Pd-catalyzed cross-coupling.

Agrochemicals

  • Herbicide Synthesis: Reacts with chlorophenols to form aryloxyacetoacetates, which are hydrolyzed to herbicidal acids.

Materials Science

  • Coordination Polymers: The keto group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs).

Future Research Directions

  • Green Synthesis: Explore biocatalytic routes using lipases or esterases to reduce reliance on harsh bases.

  • Structure-Activity Relationships: Optimize the methyl group’s position to enhance drug bioavailability.

  • Scale-Up Challenges: Address solvent recovery and waste minimization in industrial production .

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